ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms The compound also features an ethoxyphenyl group, a piperazine ring, and an ester functional group
Preparation Methods
The synthesis of ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves multiple steps, starting from commercially available starting materials
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Formation of Thienopyrimidine Core: : The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor, such as a guanidine derivative. The reaction is typically carried out under reflux conditions in the presence of a strong acid catalyst.
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Introduction of Ethoxyphenyl Group: : The next step involves the introduction of the ethoxyphenyl group onto the thienopyrimidine core. This can be accomplished through a nucleophilic aromatic substitution reaction, where the ethoxyphenyl group is introduced using an appropriate electrophile, such as an ethoxyphenyl halide, in the presence of a base.
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Attachment of Piperazine and Ester Groups: : The final steps involve the attachment of the piperazine ring and the ester functional group. The piperazine ring can be introduced through a nucleophilic substitution reaction, where a piperazine derivative is reacted with an appropriate leaving group on the thienopyrimidine core. The ester group can be introduced through an esterification reaction, where the carboxylic acid precursor is reacted with ethanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine core. Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the sulfur atom to a sulfoxide or sulfone.
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Reduction: : Reduction reactions can occur at the carbonyl groups in the compound. Reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used to reduce the carbonyl groups to alcohols.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Nucleophiles, such as amines or thiols, can react with the piperazine ring to form substituted derivatives.
Scientific Research Applications
Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
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Chemistry: : In chemistry, the compound is used as a building block for the synthesis of more complex molecules
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Biology: : In biology, the compound is studied for its potential biological activities. The presence of the thienopyrimidine core and the piperazine ring suggests that the compound may have interactions with biological targets, such as enzymes or receptors.
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Medicine: : In medicine, the compound is investigated for its potential therapeutic applications. The structural features of the compound suggest that it may have activity against certain diseases, such as cancer or infectious diseases.
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Industry: : In industry, the compound is used as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of new compounds with improved properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves interactions with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
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Molecular Targets: : The compound may interact with specific enzymes or receptors in the body. For example, the thienopyrimidine core may bind to certain kinases or other enzymes, inhibiting their activity and leading to therapeutic effects.
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Pathways Involved: : The compound may modulate specific signaling pathways in the body. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate can be compared with other similar compounds to highlight its uniqueness.
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Similar Compounds: : Similar compounds include other thienopyrimidine derivatives, such as 2-amino-4-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidine and 4-(4-ethoxyphenyl)-2-methylthieno[3,2-d]pyrimidine. These compounds share the thienopyrimidine core but differ in the substituents attached to the core.
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Uniqueness: : The uniqueness of this compound lies in its specific combination of functional groups
Properties
IUPAC Name |
ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S2/c1-3-31-17-7-5-16(6-8-17)27-21(29)20-18(9-14-33-20)24-22(27)34-15-19(28)25-10-12-26(13-11-25)23(30)32-4-2/h5-8H,3-4,9-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDXTXKBQZSZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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